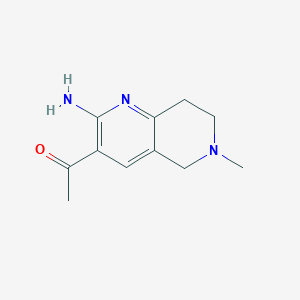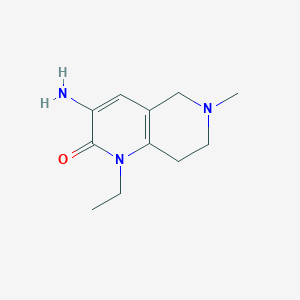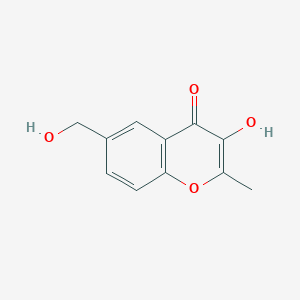
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one is a chromone derivative known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one typically involves the condensation of kojic acid with aromatic aldehydes under specific conditions. One common method is the electrochemically induced tandem Knoevenagel-Michael reaction, which provides a direct and efficient route to the desired product . This method involves the use of an electrogenerated base in an undivided cell, leading to high yields and current efficiency.
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that utilize green chemistry principles. The use of biodegradable catalysts, such as β-cyclodextrin-based nanosponges, has been explored to enhance the efficiency and sustainability of the synthesis process . These methods offer advantages such as short reaction times, high yields, and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one.
Reduction: Formation of 3-hydroxy-6-(hydroxymethyl)-2-methyl-4H-dihydrochromen-4-one.
Substitution: Formation of 3-alkoxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The biological activity of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in oxidative stress and inflammation . The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-6-methyl-4H-chromen-4-one
- 3-Hydroxy-2-methyl-4H-chromen-4-one
- 3-Hydroxy-6-(hydroxymethyl)-2,5-dimethylanthraquinone
Comparison: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-chromen-4-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its solubility and reactivity compared to similar compounds . This structural feature contributes to its diverse biological activities and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
61407-15-6 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
3-hydroxy-6-(hydroxymethyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C11H10O4/c1-6-10(13)11(14)8-4-7(5-12)2-3-9(8)15-6/h2-4,12-13H,5H2,1H3 |
Clé InChI |
DKRHRNJOZFPRTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


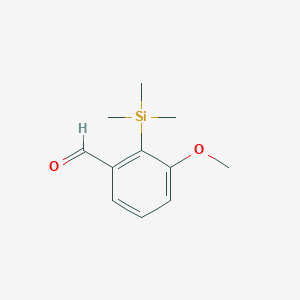

![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)

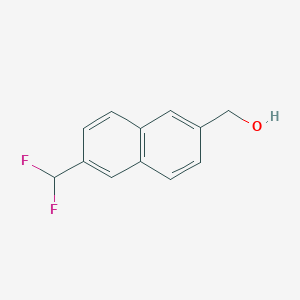
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)

